3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(11-12-9(13)15)5-2-6(4-10)7(14)3-5/h5-7,14H,2-4,10H2,1H3,(H,12,15)/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMDBGGJFLRSB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CC(C(C2)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=O)[C@H]2C[C@@H]([C@@H](C2)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from cyclopentanone, which undergoes aminomethylation and hydroxylation to introduce the aminomethyl and hydroxy groups on the cyclopentyl ring. The final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions. Each step requires specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure cost-effectiveness and environmental compliance. This involves using automated reactors, continuous flow systems, and stringent quality control to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketone derivatives.
Reduction: It can be reduced to further explore its derivative chemistry, especially at the triazolone ring.
Substitution: The aminomethyl group can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents or organometallic reagents.
Major Products: The major products from these reactions are typically ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.
Biology: It shows promise in bioassays for its interaction with various enzymes and receptors.
Medicine: Potential therapeutic uses are being explored, particularly in the areas of anti-infective and anti-inflammatory research.
Industry: Its derivatives might find applications in material science for their unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects, such as inhibiting a key enzyme in a pathogen or reducing inflammation by interacting with immune receptors.
Comparison with Similar Compounds
Compared to other compounds in its class, such as:
3-(Aminomethyl)-1H-1,2,4-triazol-5(4H)-one
4-Methyl-1H-1,2,4-triazol-5(4H)-one
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" stands out due to the unique combination of its cyclopentyl ring with both aminomethyl and hydroxy substituents, providing a diverse chemical landscape for further modifications and interactions. Its stereochemistry also plays a crucial role in its biological activity, distinguishing it from other compounds with similar structures but different stereochemistry.
Biological Activity
The compound 3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one (CAS Number: 183612-93-3) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungal cell membranes. Additionally, the presence of the aminomethyl and hydroxy groups enhances its binding affinity to specific enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds showed that they possess potent activity against a range of pathogenic bacteria and fungi. The mechanism involves the disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound was evaluated against various cancer cell lines, revealing cytotoxic effects through apoptosis induction and cell cycle arrest. For instance, related studies indicated that triazole-based compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Case Studies
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Case Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of several triazole derivatives including our compound against clinically isolated strains of Escherichia coli and Candida albicans. The results indicated a significant reduction in bacterial and fungal growth at concentrations as low as 10 μg/mL. -
Case Study on Cancer Cell Lines:
In vitro studies conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
Q & A
Q. How to reconcile discrepancies in metabolic stability predictions (in silico vs. in vitro)?
- Methodology : Refine in silico models (e.g., MetaSite) with experimental microsomal stability data (human/rat liver microsomes). Incorporate CYP450 inhibition assays (fluorogenic substrates) to identify metabolic hotspots. Validate with in vivo PK studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
